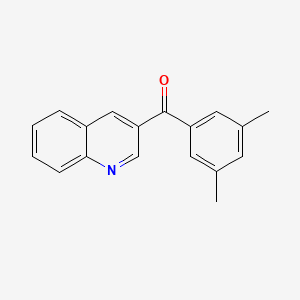

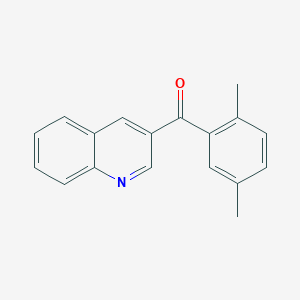

4-(2,5-Dimethylbenzoyl)quinoline; 97%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Anticancer Properties: Research suggests that quinoline derivatives possess anticancer potential. Scientists have explored their ability to inhibit tumor growth and metastasis. Further investigations into the specific mechanisms of action for this compound could lead to novel cancer therapies .

Antimicrobial Activity: Quinolines often exhibit antibacterial, antifungal, and antiviral properties. Researchers have studied their efficacy against various pathogens, including drug-resistant strains3-(2,5-Dimethylbenzoyl)quinoline may contribute to this antimicrobial arsenal .

Synthetic Organic Chemistry

Quinolines serve as versatile building blocks in synthetic organic chemistry. Here’s how 3-(2,5-Dimethylbenzoyl)quinoline contributes:

- One-Pot Synthesis : Li et al. reported a one-pot synthesis of 2- or 3-mono-substituted, 2,3-disubstituted quinoline derivatives. This method allows efficient access to diverse quinoline structures using readily available reagents .

Industrial Chemistry

Quinolines find applications in industrial processes. Consider the following:

- Green Synthesis : In recent years, there’s been a push for greener and more sustainable chemical processes. Researchers have explored alternative reaction methods for quinoline synthesis. These include microwave-assisted synthesis, solvent-free conditions, and the use of ionic liquids or photocatalysis (UV radiation)3-(2,5-Dimethylbenzoyl)quinoline can be synthesized using such environmentally friendly approaches .

Material Science

Quinolines contribute to material science and technology:

- Luminescent Properties : Certain quinoline derivatives exhibit luminescence, making them useful in OLEDs (organic light-emitting diodes) and other optoelectronic devices3-(2,5-Dimethylbenzoyl)quinoline may play a role in enhancing luminescent materials .

Coordination Chemistry

Quinolines coordinate with metal ions, leading to interesting complexes:

- Metal Chelation : Quinoline derivatives can form stable complexes with transition metals. These complexes find applications in catalysis, sensors, and bioinorganic chemistry. Investigating the coordination behavior of 3-(2,5-Dimethylbenzoyl)quinoline could reveal its potential in these areas .

Pharmacophore Design

Understanding the pharmacophoric features of quinolines aids drug design:

- Molecular Modeling : Researchers use computational methods to explore the interactions between quinolines and biological targets. By studying the binding modes of 3-(2,5-Dimethylbenzoyl)quinoline , scientists can optimize its pharmacological properties .

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethylbenzoyl)quinoline; 97% is not specified in the search results. The mechanism of action typically refers to how a compound interacts with biological systems, which is not applicable here as this compound is not intended for human or veterinary use.

Safety and Hazards

While specific safety and hazard information for 4-(2,5-Dimethylbenzoyl)quinoline; 97% is not available in the search results, it’s important to handle all chemical compounds with care. Proper safety measures should include wearing protective clothing, gloves, and eye protection, and ensuring adequate ventilation .

properties

IUPAC Name |

(2,5-dimethylphenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO/c1-12-7-8-13(2)16(9-12)18(20)15-10-14-5-3-4-6-17(14)19-11-15/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDGEKQDENSQKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C2=CC3=CC=CC=C3N=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylbenzoyl)quinoline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methylpentanoate (Bes(4-Cl)-DL-Leu-OMe)](/img/structure/B6337387.png)

![Butyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337396.png)

![Propyl({[4-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6337398.png)